1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one
Overview
Description
This compound is a derivative of 2-azabicyclo[2.2.1]heptane . It is a bicyclic γ-lactam . The products of this compound could be further functionalized to build up a library of bridged aza-bicyclic structures .
Synthesis Analysis
The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, which are related to the compound , can be achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The molecular formula of 2-azabicyclo[2.2.1]heptane is C6H11N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound can undergo palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-azabicyclo[2.2.1]heptane, which is related to the compound , include a molecular weight of 97.158 Da, a density of 1.0±0.1 g/cm3, a boiling point of 144.1±8.0 °C at 760 mmHg, and a vapour pressure of 5.2±0.3 mmHg at 25°C .Scientific Research Applications
Chemical Synthesis and Catalysis
The structural motif of azabicycloheptane is integral in the synthesis of complex organic compounds. It is found in studies focusing on the controlled oxidation of cyclohexene, leading to a variety of industrially relevant intermediates (Cao et al., 2018)[https://consensus.app/papers/advances-oxidation-cyclohexene-cao/3a29e3f3bfaf54baa682263458679b86/?utm_source=chatgpt]. This showcases the compound's relevance in developing synthetic pathways that are valuable for both academic research and industrial applications.
Pharmaceutical Research
Compounds featuring the azabicycloheptane core, such as norcantharidin and its analogs, have been explored for their potential anticancer activities. These studies highlight the importance of structural modification to enhance therapeutic effects while minimizing side effects, demonstrating the compound's potential utility in drug design and development (Deng & Tang, 2011)[https://consensus.app/papers/norcantharidin-analogues-patent-review-2006-2010-deng/2bc2bf1c66a35df1b3852692d54f44dd/?utm_source=chatgpt].
Material Science and Corrosion Inhibition
Quinoline derivatives, which can be structurally related to the compound , have been widely used as anticorrosive materials. Their effectiveness is attributed to the high electron density and the ability to form stable chelating complexes with metallic surfaces, suggesting a potential application of azabicyclo[2.2.1]heptan-2-yl derivatives in corrosion protection (Verma, Quraishi, & Ebenso, 2020)[https://consensus.app/papers/quinoline-derivatives-corrosion-inhibitors-review-verma/1c28df76de785a87a6e2ab64572cdef5/?utm_source=chatgpt].
Environmental and Sustainable Chemistry
Explorations into green solvents and sustainable chemical processes are crucial in modern chemistry. While the direct application of 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one in this area is not documented, the broader investigation of related compounds can inspire the development of environmentally benign methodologies and solvent systems (Rapinel et al., 2020)[https://consensus.app/papers/2methyloxolane-2meox-lipophilic-solvent-substitute-rapinel/97101c935bfc5c31ab7405900563dbff/?utm_source=chatgpt].
Properties
IUPAC Name |
1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-10-5-9(12)11-6-7-2-3-8(11)4-7/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFPKFRDTCDFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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